![molecular formula C6H9FN2O B3047624 [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 1429417-57-1](/img/structure/B3047624.png)
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
Descripción general
Descripción
“[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the CAS Number: 1429417-57-1 . It has a molecular weight of 144.15 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” is 1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” is an oil at room temperature . It has a molecular weight of 144.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis
“[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the molecular weight of 144.15 . It is used in the synthesis of various other chemical compounds .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 . This suggests that “[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” and its derivatives can be used in molecular docking studies to understand their interactions with biological targets .
Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores coupled with the development of new techniques, have boosted their investigation in various research areas . Although it’s not explicitly mentioned, it’s possible that “[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” could be used in the development of fluorescent probes due to its structural characteristics .
Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-fluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGITXENVHSFDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268211 | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol | |
CAS RN |
1429417-57-1 | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)
![Tert-butyl 4-ethynylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B3047544.png)

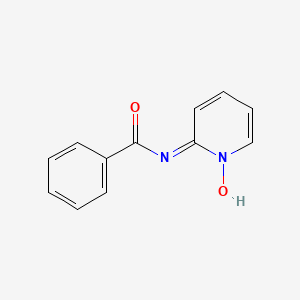

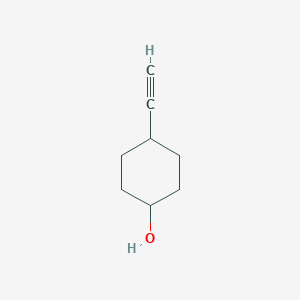


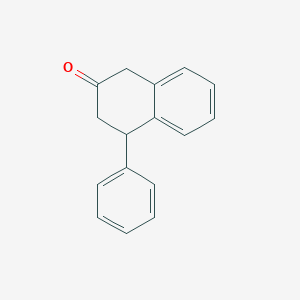
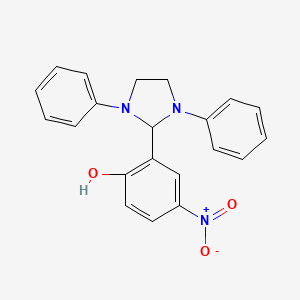
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid](/img/structure/B3047561.png)
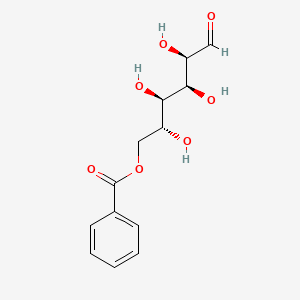

![T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate](/img/structure/B3047564.png)